[4-(Methylamino)oxan-4-yl]methanol
Description
Contextualization within Oxane Derivatives and Aminomethanol (B12090428) Compounds
The structure of [4-(Methylamino)oxan-4-yl]methanol places it firmly within the family of oxane derivatives. Oxanes are six-membered heterocyclic compounds containing one oxygen atom. fluorochem.co.ukchemsrc.com The fully saturated version is known as tetrahydropyran (B127337) (THP). This core structure is notable for its stability. Unlike some heterocyclic compounds, the tetrahydropyran ring is generally not prone to ring-opening reactions under common synthetic conditions. sigmaaldrich.com
The molecule also contains features reminiscent of aminomethanol compounds, which are characterized by having an amino group and a hydroxyl group. ijpsr.info However, a key distinction must be made. Classical aminomethanols have both groups attached to the same carbon atom, making them hemiaminals, which are often unstable intermediates in aqueous solutions. ijpsr.infoapolloscientific.co.uk In contrast, this compound has a methylamino group (-NHCH3) and a hydroxymethyl group (-CH2OH) attached to the C4 position of the oxane ring. This arrangement results in a stable tertiary carbon center and the compound is not a hemiaminal, thus possessing greater stability for isolation and further chemical manipulation.
Significance of the Tetrahydropyran Ring System in Chemical Literature
The tetrahydropyran (THP), or oxane, ring is a privileged scaffold in chemistry, valued for its conformational properties and synthetic utility. fluorochem.co.ukchemsrc.com Its significance is highlighted in several key areas:
Natural Products: The tetrahydropyran ring is a fundamental structural core of pyranose sugars, such as glucose, which are central to biochemistry. chemsrc.comnih.gov Its presence in numerous complex natural products has made it a frequent target in total synthesis endeavors.
Medicinal Chemistry: As a bioisostere for other cyclic systems, the THP ring is often incorporated into drug candidates to modulate physicochemical properties like solubility, metabolic stability, and cell permeability. Its non-planar, 'chair' conformation can provide a three-dimensional structure that is beneficial for binding to biological targets.
Protecting Group Chemistry: In organic synthesis, the 2-tetrahydropyranyl group is widely used as a protecting group for alcohols. The reaction of an alcohol with dihydropyran forms a THP ether, which is stable to a variety of reaction conditions but can be readily removed under acidic hydrolysis. fluorochem.co.ukchemsrc.com This utility underscores the inherent stability and predictable reactivity of the ring system.
Overview of Research Trajectories for Related Methylamino- and Hydroxymethyl-Substituted Cyclic Ethers
While dedicated studies on this compound are limited, the research trajectories for related substituted cyclic ethers provide a framework for its potential applications.
Methylamino-Substituted Cyclic Ethers: The introduction of methylamino and other alkylamino groups into heterocyclic systems is a common strategy in drug discovery. These groups can serve as key pharmacophores, participating in hydrogen bonding and ionic interactions with biological targets. For instance, various oxazine (B8389632) derivatives, which also contain a six-membered ring with oxygen and nitrogen, have been explored for a wide range of biological activities, including antimicrobial, anticancer, and analgesic properties. The amino group often imparts basicity, which can be crucial for receptor engagement and for tuning the pharmacokinetic profile of a molecule.
Hydroxymethyl-Substituted Cyclic Ethers: The hydroxymethyl group (-CH2OH) is another functionally significant substituent. It increases polarity and can act as both a hydrogen bond donor and acceptor, enhancing aqueous solubility and interaction with biological macromolecules. Research on hydroxymethyl-substituted cyclic ethers often focuses on their use as synthetic intermediates. For example, the parent compound (oxan-4-yl)methanol is a commercially available building block used in the synthesis of more complex molecules for pharmaceutical and materials science applications. The ability to further functionalize the primary alcohol group, for instance through oxidation to an aldehyde or carboxylic acid, or through esterification, makes these compounds versatile synthetic tools.
The combination of both a methylamino and a hydroxymethyl group on a stable tetrahydropyran chassis, as seen in this compound, therefore presents opportunities for creating diverse molecular architectures for screening in drug discovery and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1094072-05-5 | fluorochem.co.uk |
| Molecular Formula | C₇H₁₅NO₂ | |
| Molecular Weight | 145.20 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | [4-(methylamino)tetrahydro-2H-pyran-4-yl]methanol |
Table 2: Comparison of Related Chemical Structures
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
| This compound | 1094072-05-5 | C₇H₁₅NO₂ | Oxane ring with geminal -NHCH₃ and -CH₂OH at C4 |
| (4-Aminooxan-4-yl)methanol | 720706-20-7 | C₆H₁₃NO₂ | Oxane ring with geminal -NH₂ and -CH₂OH at C4 |
| (Oxan-4-yl)methanol | 14774-37-9 | C₆H₁₂O₂ | Oxane ring with a single -CH₂OH at C4 |
| {4-[(Methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol | 959238-75-6 | C₈H₁₇NO₂ | Oxane ring with geminal -CH₂NHCH₃ and -CH₂OH at C4 |
| Aminomethanol | 3088-27-5 | CH₅NO | Unstable hemiaminal with -NH₂ and -OH on the same carbon |
Structure
3D Structure
Properties
IUPAC Name |
[4-(methylamino)oxan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8-7(6-9)2-4-10-5-3-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEIOMUTHKGVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Methylamino Oxan 4 Yl Methanol
Stereoselective Synthesis Strategies
Achieving the desired stereochemistry at the quaternary center of [4-(Methylamino)oxan-4-yl]methanol is critical for its potential applications. This section explores various strategies to control the three-dimensional arrangement of the amino and hydroxymethyl groups.
Chiral Auxiliary Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily inducing chirality in a substrate to direct subsequent reactions. wikipedia.org For the synthesis of this compound, an oxazolidinone auxiliary, popularized by Evans, could be employed. wikipedia.org A plausible route would involve attaching a chiral oxazolidinone to a suitable precursor, followed by stereoselective alkylation or other modifications to introduce the required functionalities.
One potential strategy involves the use of spiro-oxazolidinone-tetrahydropyrans. The synthesis of such spirocyclic systems has been reported, offering a rigid framework that can control the stereochemical outcome of subsequent reactions. researchgate.netnih.gov For instance, a chiral auxiliary could be used to mediate the formation of a spirocyclic intermediate, which, upon ring opening and further modification, would yield the desired enantiomerically enriched product. The development of novel oxazolidinones having spiro beilstein-journals.orgnih.govheptane moieties has shown promise in enhancing antibacterial activities, highlighting the versatility of spirocyclic structures in medicinal chemistry. daneshyari.com
The general principle of using a chiral auxiliary involves three key steps: covalent attachment of the auxiliary to the substrate, diastereoselective transformation, and subsequent removal of the auxiliary to yield the chiral product. wikipedia.org While this approach requires additional synthetic steps, it often provides high levels of stereocontrol, which is essential for producing enantiomerically pure compounds. wikipedia.org
| Auxiliary Type | Potential Application in Synthesis | Key Advantage |
| Evans Oxazolidinone | Stereoselective alkylation of a tetrahydropyran (B127337) precursor. wikipedia.org | High diastereoselectivity in enolate alkylations and aldol (B89426) reactions. nih.gov |
| Spiro-oxazolidinone | Formation of a rigid spirocyclic intermediate to control stereochemistry at C4. researchgate.netnih.gov | Pre-organization of the substrate for high stereocontrol. |
| Camphorsultam | Alternative to oxazolidinones for directing stereoselective transformations. | Can offer different stereochemical outcomes compared to oxazolidinones. |
Asymmetric Catalysis in Oxane Ring Formation
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. cardiff.ac.uk Various catalytic asymmetric reactions can be envisioned for the synthesis of the this compound core.
One such approach is the catalytic asymmetric desymmetrization of a prochiral starting material. rsc.org For example, a meso-4,4-disubstituted cyclohexadienone could undergo an asymmetric Michael addition, catalyzed by a chiral organocatalyst, to introduce the desired stereochemistry. rsc.org Subsequent transformations would then be required to convert the cyclohexene (B86901) ring into the oxane ring.
Another powerful strategy is the asymmetric intramolecular oxa-Michael reaction. whiterose.ac.uk This reaction can be catalyzed by chiral Brønsted acids, such as chiral phosphoric acids, to induce high enantioselectivity in the formation of substituted tetrahydropyrans. whiterose.ac.uk The development of a 'clip-cycle' approach, where a thioacrylate is first coupled to an alcohol via olefin metathesis and then cyclized, demonstrates the potential of this method for constructing complex oxane structures. whiterose.ac.uk
Asymmetric hydrogenation of tetrasubstituted unsaturated lactams, catalyzed by rhodium complexes, has also been shown to be an efficient method for creating 1,2-consecutive stereocenters, which could be adapted for the synthesis of precursors to the target molecule. nih.gov
| Catalytic Strategy | Catalyst Type | Potential Application |
| Asymmetric Desymmetrization | Chiral Organocatalyst (e.g., primary amine-thiourea) | Desymmetrization of a prochiral 4,4-disubstituted cyclohexadienone. rsc.org |
| Asymmetric Intramolecular Oxa-Michael Reaction | Chiral Phosphoric Acid | Enantioselective cyclization of an acyclic precursor to form the oxane ring. whiterose.ac.uk |
| Asymmetric Hydrogenation | Chiral Rhodium Complex | Stereoselective reduction of a tetrasubstituted unsaturated lactam precursor. nih.gov |
Diastereoselective Control in Amination and Hydroxymethylation Steps
Once the oxane ring is formed, the introduction of the methylamino and hydroxymethyl groups at the C4 position must be achieved with high diastereoselectivity. Starting from a tetrahydropyran-4-one, various methods can be employed.
A diastereoselective Strecker reaction on a tetrahydropyran-4-one derivative could be used to introduce the amino and a cyano group, which can then be reduced to the hydroxymethyl group. The stereochemical outcome of the Strecker reaction can often be influenced by the choice of reagents and reaction conditions. nih.gov
Alternatively, an aldol reaction of a β-ketoester with an aldehyde, followed by a tandem Knoevenagel condensation and intramolecular Michael addition, can produce highly substituted tetrahydropyran-4-ones as single diastereomers. nih.govacs.org This approach offers a high degree of control over the relative stereochemistry of the substituents on the oxane ring.
The asymmetric synthesis of related compounds, such as 4-aminotetrahydrofuran-3-carboxylic acid, has been achieved through the diastereoselective conjugate addition of a chiral lithium amide. nih.govst-andrews.ac.uk A similar strategy could be adapted for the synthesis of this compound, where the conjugate addition of a suitable nitrogen nucleophile to an α,β-unsaturated ester precursor would establish the stereocenter at C4.
Novel Synthetic Routes to the Oxane Core
The construction of the oxane ring itself is a key challenge in the synthesis of this compound. This section explores modern synthetic methods for the formation of the tetrahydropyran core.
Ring-Closing Metathesis (RCM) Approaches
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including oxanes. organic-chemistry.org The reaction typically employs ruthenium-based catalysts, such as the Grubbs catalysts, which are known for their tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov
For the synthesis of the this compound core, a diene precursor containing the necessary oxygen atom could be subjected to RCM to form the tetrahydropyran ring. The synthesis of tetrasubstituted alkenes via RCM has been demonstrated, which is relevant for creating the C4-quaternary center. nih.gov The choice of solvent can also play a crucial role in the efficiency of RCM reactions, with 4-methyltetrahydropyran being identified as a convenient alternative to more traditional solvents like dichloromethane. acs.org
Recent studies have shown that RCM can be used to synthesize prochiral oxaenediynes, which can then be further functionalized. beilstein-journals.org This approach could be adapted to introduce the required substituents at the C4 position either before or after the cyclization event.
| Catalyst Generation | Key Features | Potential Application |
| Grubbs First Generation | Highly active for simple RCM. | Cyclization of simple diene precursors. beilstein-journals.org |
| Grubbs Second Generation | More robust and tolerant of functional groups. organic-chemistry.org | RCM of more complex and functionalized dienes. |
| Hoveyda-Grubbs Catalysts | Readily recyclable and stable. | Greener synthetic approaches to the oxane core. |
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions provide a direct and often highly stereoselective means of constructing the oxane ring. A variety of methods fall under this category, each with its own advantages.
The Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a classic method for forming tetrahydropyran rings. beilstein-journals.orgorganic-chemistry.org The stereochemical outcome of the Prins cyclization is often predictable, proceeding through a chair-like transition state to give predominantly the cis-2,6-disubstituted product. beilstein-journals.org Silyl-Prins cyclizations, using vinylsilyl alcohols, offer an alternative route to dihydropyrans which can be subsequently reduced to the desired saturated oxane. nih.gov
Intramolecular hydroalkoxylation of an alkenyl alcohol is another atom-economical approach to the oxane core. organic-chemistry.org This reaction can be catalyzed by various transition metals or Brønsted acids. Cascade reactions involving silyloxyallyl cation intermediates have also been developed for the synthesis of functionalized tetrahydropyrans. rsc.orglsu.edu
Furthermore, the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media has been shown to produce functionalized 3,4-dihydro-2H-pyran-4-carboxamides with high diastereoselectivity, which could serve as versatile intermediates. researchgate.net
Green Chemistry Principles in Oxane Synthesis
The construction of the oxane (tetrahydropyran) ring, the central scaffold of the target molecule, can be approached through various cyclization strategies. researchgate.netorganic-chemistry.org The application of green chemistry principles to these synthetic routes is crucial for developing sustainable and environmentally responsible processes. jocpr.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. rsc.orgnih.gov
Waste Prevention and Atom Economy: The first principle of green chemistry is that it is better to prevent waste than to treat it after it has been created. harvard.edu This is often quantified by metrics like the E-Factor (kg waste/kg product) and Process Mass Intensity (PMI). harvard.edu A core tenet related to waste is atom economy, a concept developed by Barry Trost, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comwikipedia.orgnih.gov Reactions with high atom economy, such as cycloadditions and rearrangements, are inherently "greener" as they minimize the formation of byproducts. nih.gov For instance, a biomimetic Diels-Alder reaction can exhibit exceptional atom economy, requiring no additional reagents like catalysts or solvents. nih.gov In the context of oxane synthesis, intramolecular hydroalkoxylation of a corresponding δ-hydroxy olefin represents a 100% atom-economical route to the core structure.
Safer Solvents and Energy Efficiency: Many traditional chemical syntheses rely on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. almacgroup.com Green chemistry encourages the use of safer alternatives, such as water, or biomass-derived solvents like tetrahydropyran (THP) itself, which has been demonstrated as a viable green solvent. rsc.org Furthermore, designing reactions that operate at ambient temperature and pressure minimizes energy consumption, reducing both the environmental footprint and operational costs. libretexts.org The development of highly active catalysts, including biocatalysts or metal-based systems, is instrumental in achieving this goal by lowering the activation energy of reactions. researchgate.net For example, phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization to form tetrahydropyran-4-ol derivatives in water at room temperature. organic-chemistry.org
| Green Chemistry Principle | Application in Oxane Synthesis | Example |
| Atom Economy | Designing reactions where the maximum number of reactant atoms are incorporated into the oxane product. numberanalytics.comwikipedia.org | Intramolecular hydroalkoxylation of a δ-hydroxy olefin, which is a 100% atom-economical addition reaction. |
| Waste Prevention | Choosing synthetic pathways that generate minimal byproducts, measured by metrics like E-Factor and PMI. harvard.edu | Utilizing catalytic cyclization methods over stoichiometric reagents to reduce inorganic waste streams. nih.gov |
| Safer Solvents | Replacing hazardous volatile organic compounds (VOCs) with benign alternatives. rsc.org | Performing Prins cyclization reactions in water instead of chlorinated solvents. organic-chemistry.org |
| Energy Efficiency | Developing reactions that proceed under mild conditions (ambient temperature and pressure). libretexts.org | Using highly active catalysts to lower reaction temperatures, thus saving energy. researchgate.net |
| Catalysis | Employing catalytic amounts of a substance to perform a reaction instead of stoichiometric reagents. researchgate.net | Gold(I)-catalyzed cyclization of chiral monoallylic diols to form tetrahydropyrans stereoselectively. organic-chemistry.org |
Introduction of the Methylamino Group
Introducing the methylamino moiety at the C4-position of the oxane ring is a critical transformation. This can be achieved through several modern synthetic methods, each offering distinct advantages in terms of selectivity, efficiency, and stereochemical control.
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely considered a green technique for amine synthesis. wikipedia.orgnih.gov The process involves the reaction of a carbonyl compound, in this case, a 4-oxanone precursor, with methylamine (B109427) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com This one-pot procedure avoids the isolation of the intermediate imine and often proceeds under mild conditions, preventing issues like over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.comacsgcipr.org
A variety of reducing agents can be employed, with their choice influencing the reaction's selectivity and functional group tolerance. acsgcipr.org Sodium borohydride (B1222165) (NaBH₄) is a common choice, though it can also reduce the starting ketone. masterorganicchemistry.com More selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they preferentially reduce the protonated iminium ion over the ketone, allowing the reaction to be performed efficiently in a single pot. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with H₂ gas is another effective, atom-economical approach. nih.govacsgcipr.org
| Ketone Precursor | Amine | Reducing Agent/System | Solvent | Typical Conditions | Reference |
| 4-Oxanone | Methylamine | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Room Temperature, 18 h | organic-chemistry.org |
| 4-Oxanone | Methylamine | NaBH₃CN / Acetic Acid | Methanol (B129727) (MeOH) | Room Temperature, 24 h | masterorganicchemistry.com |
| 4-Oxanone | Methylamine | H₂ / Pd/C | Ethanol (B145695) (EtOH) | 40 °C, 5 atm H₂ | acsgcipr.org |
| 4-Oxanone | Methylamine | InCl₃ / Et₃SiH | Methanol (MeOH) | Room Temperature | organic-chemistry.org |
| 4-Oxanone | Methylamine | Decaborane (B₁₀H₁₄) | Methanol (MeOH) | Room Temperature | nih.gov |
An alternative strategy for installing the methylamino group involves the nucleophilic substitution of a suitable leaving group at the C4-position of the oxane ring by methylamine. This approach is powerful, particularly when stereochemical control is essential. The stereochemical outcome of the reaction (retention or inversion of configuration) is governed by the reaction mechanism (Sₙ1 or Sₙ2) and the potential for neighboring group participation. nih.gov
For a stereochemically defined product, an Sₙ2 reaction is typically desired. This requires a good leaving group (e.g., triflate, tosylate, or a halide) at a stereocenter on the oxane ring. The reaction proceeds via a backside attack by the nucleophile (methylamine), resulting in a predictable inversion of stereochemistry. The use of metal catalysts, such as nickel complexes, can enable enantioconvergent substitutions, where a racemic starting material is converted into a single stereoisomer of the product with high selectivity. acs.org The diastereoselectivity of such substitutions on tetrahydropyran rings can be influenced by the nature of other substituents on the ring, the solvent, and the specific Lewis acid used. nih.govacs.org
| Oxane Substrate (LG = Leaving Group) | Nucleophile | Catalyst/Conditions | Stereochemical Outcome | Reference |
| 4-Triflyloxy-oxane | Methylamine | Aprotic Solvent (e.g., THF) | Inversion (Sₙ2 pathway) | nih.gov |
| Racemic 4-Halo-oxane | Methylamine | Chiral Nickel Catalyst | Enantioconvergent (one major stereoisomer) | acs.org |
| 4-Acetoxy-oxane | Methylamine | Lewis Acid (e.g., TMSOTf) | Mixture of diastereomers (Sₙ1-like) | acs.org |
| 4-Sulfonyloxy-oxane | Methylamine | Polar Aprotic Solvent | Inversion (Sₙ2 pathway) | nih.gov |
Biocatalysis offers a highly selective and sustainable route to chiral amines. diva-portal.org Amine transaminases (ATAs or ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a prochiral ketone acceptor. worktribe.comnih.gov This method is exceptionally valuable for asymmetric synthesis, capable of producing a single enantiomer of the amine product with very high enantiomeric excess (ee). nih.gov
The application of an ω-transaminase to a 4-oxanone precursor could provide direct, asymmetric access to 4-amino-oxane. rsc.org A significant challenge in transaminase reactions is the unfavorable reaction equilibrium. worktribe.comtdx.cat This can be overcome by using a large excess of the amine donor or by removing the ketone byproduct. rsc.org For example, when L-alanine is the donor, the pyruvate (B1213749) byproduct can be removed by a coupled enzymatic system, such as lactate (B86563) dehydrogenase (LDH) or pyruvate decarboxylase (PDC), to drive the reaction to completion. nih.govtdx.cat The use of whole-cell biocatalysts can simplify the process and improve stability. nih.gov
| Enzyme Type | Ketone Substrate | Amine Donor | Equilibrium Shift Strategy | Expected Product | Reference |
| (R)-selective ω-Transaminase | 4-Oxanone | Isopropylamine | Removal of acetone (B3395972) (co-product) by evaporation | (R)-4-Amino-oxane | worktribe.comrsc.org |
| (S)-selective ω-Transaminase | 4-Oxanone | L-Alanine | Pyruvate removal with Lactate Dehydrogenase (LDH) | (S)-4-Amino-oxane | nih.gov |
| ω-Transaminase from Vibrio fluvialis | Cyclic Ketones | L-Alanine | Use of whole cells to remove pyruvate | Chiral Amine (>99% ee) | nih.gov |
| Engineered Transaminase (e.g., ATA-47) | Substituted Tetralone | Isopropylamine | Use of excess amine donor | (S)-Aminotetraline | worktribe.com |
Functionalization at the Hydroxymethyl Position
The final key structural element of the target molecule is the hydroxymethyl group at the C4 position. This is typically installed by the reduction of a corresponding carboxylic acid or one of its derivatives, such as an ester.
The synthesis often proceeds via a precursor containing a carboxylic acid or ester group at the C4 position, alongside the newly introduced methylamino group. The challenge lies in selectively reducing the carboxylic acid derivative to the primary alcohol without affecting other potentially reducible functional groups. The choice of reducing agent is therefore critical for achieving high chemoselectivity. youtube.com
Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce esters and carboxylic acids to primary alcohols. harvard.eduyoutube.com However, LAH is highly reactive and can reduce many other functional groups. acs.org Sodium borohydride (NaBH₄) is a much milder agent and is typically incapable of reducing esters or carboxylic acids, making it useful for reducing ketones or aldehydes in the presence of an ester. libretexts.orgyoutube.com
For the selective reduction of a carboxylic acid in the presence of less reactive groups, borane (B79455) complexes (e.g., BH₃·THF) are exceptionally useful, as they show high chemoselectivity for carboxylic acids over esters and many other functionalities. harvard.edukhanacademy.org Conversely, to reduce an ester in the presence of a carboxylic acid, lithium borohydride (LiBH₄) is an effective reagent. harvard.edu If the goal is to reduce an ester to an aldehyde without proceeding to the alcohol, a sterically hindered reagent like diisobutylaluminum hydride (DIBAL-H) is used, typically at low temperatures. libretexts.org
| C4-Substituent Precursor | Reducing Agent | Selectivity | Product at C4 | Reference |
| Oxane-4-carboxylic acid | Borane (BH₃·THF) | Reduces acids; tolerates esters, ketones, amides. | Hydroxymethyl | harvard.edunih.gov |
| Methyl oxane-4-carboxylate (Ester) | Lithium Aluminum Hydride (LiAlH₄) | Strong, non-selective; reduces esters, acids, amides. | Hydroxymethyl | harvard.edulibretexts.org |
| Methyl oxane-4-carboxylate (Ester) | Lithium Borohydride (LiBH₄) | Reduces esters; tolerates amides, nitriles, acids. | Hydroxymethyl | harvard.edu |
| Methyl oxane-4-carboxylate (Ester) | Sodium Borohydride (NaBH₄) | Does not reduce esters or acids. | No reaction | libretexts.orgyoutube.com |
| Methyl oxane-4-carboxylate (Ester) | Diisobutylaluminum Hydride (DIBAL-H) | Reduces esters to aldehydes (at -78 °C). | Formyl (Aldehyde) | libretexts.org |
Grignard or Organolithium Additions to Aldehyde/Ketone Precursors
A plausible and versatile approach to the synthesis of this compound involves the nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to a suitable tetrahydropyran-4-one precursor. This strategy allows for the direct installation of the required carbon and nitrogen functionalities at the C4 position.
A hypothetical, yet chemically sound, synthetic route could commence from a protected 4-oxotetrahydropyran derivative. The choice of protecting group for the future methylamino moiety is crucial to prevent undesirable side reactions with the highly basic and nucleophilic organometallic reagents. A suitable starting material would be an N-protected 4-oxotetrahydropyran-4-carboxamide or a related derivative.
The key step would involve the treatment of this ketone precursor with a methyl Grignard reagent (methylmagnesium bromide) or methyllithium (B1224462). This would result in the formation of a tertiary alcohol. Subsequent deprotection of the nitrogen and reductive amination or direct methylation would yield the target secondary amine. An alternative, more direct approach could involve the addition of a pre-formed lithiated methylamine derivative, though the stability and reactivity of such a reagent would require careful control.
A generalized reaction scheme is presented below:
Scheme 1: Proposed Synthesis via Grignard/Organolithium Addition
Protection: Start with tetrahydropyran-4-one. Convert it to a suitable N-protected intermediate. For instance, a reaction with a protected amine followed by functional group manipulations to yield a ketone with a protected amino group at C4.
Grignard/Organolithium Addition: React the protected ketone with methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li) to form the tertiary alcohol.
Functional Group Interconversion & Deprotection: A subsequent step would be required to convert a nitrile or ester group (if used as the precursor to the hydroxymethyl group) to the final alcohol, followed by deprotection of the methylamino group.
The reaction conditions for such transformations are critical and would need to be optimized. Typically, Grignard and organolithium reactions are carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity and minimize side reactions.
| Parameter | Typical Condition | Considerations |
| Solvent | Anhydrous Diethyl Ether, THF | Must be free of water and protic impurities. |
| Temperature | -78 °C to 0 °C | To control the highly exothermic reaction. |
| Reagent | Methylmagnesium bromide, Methyllithium | Stoichiometry needs to be carefully controlled. |
| Work-up | Aqueous ammonium (B1175870) chloride solution | To quench the reaction and protonate the alkoxide. |
This table presents generalized conditions for Grignard/organolithium additions and would require empirical optimization for the specific substrate.
Flow Chemistry Applications in this compound Synthesis
The synthesis of complex molecules like this compound can be significantly enhanced by employing continuous flow chemistry. This technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for seamless scale-up.
For the synthesis of this compound, a multi-step flow process could be envisioned. The highly exothermic and often instantaneous nature of Grignard and organolithium reactions makes them particularly well-suited for flow chemistry.
A potential flow reactor setup would consist of multiple modules, each dedicated to a specific reaction step. For the Grignard addition step, a microreactor or a packed-bed reactor containing magnesium turnings could be used for the in situ generation of the Grignard reagent, which would then be immediately mixed with a stream of the ketone precursor in a T-mixer. The rapid mixing and excellent heat exchange in a microchannel reactor would allow for precise temperature control, minimizing the formation of byproducts.
Optimization of a flow process involves systematically varying parameters such as flow rate, temperature, reagent concentration, and residence time to maximize yield and purity. In-line analytical techniques, such as IR or NMR spectroscopy, can be integrated into the flow path to enable real-time monitoring and rapid optimization.
A significant advantage of flow chemistry is the straightforward scalability. Instead of increasing the reactor volume, which can introduce heat and mass transfer issues, scaling up in flow is typically achieved by either running the process for a longer duration or by "numbering-up" – using multiple reactors in parallel.
For the industrial production of this compound, a continuous flow process would offer substantial benefits in terms of safety, consistency, and cost-effectiveness. The ability to handle hazardous reagents and intermediates in small, contained volumes significantly reduces the risk associated with large-scale batch reactions. Furthermore, the precise control over reaction parameters ensures consistent product quality, which is a critical requirement in the pharmaceutical industry.
| Parameter | Batch Processing | Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |
| Safety | Handling of large quantities of hazardous materials | Small, contained volumes of hazardous materials |
| Scalability | Complex, requires re-optimization | Straightforward (time or numbering-up) |
| Process Control | Difficult to maintain homogeneity | Precise control over parameters |
This table provides a comparative overview of batch versus flow processing for the synthesis of specialty chemicals.
Microfluidic devices, with their characteristic channel dimensions in the sub-millimeter range, are powerful tools for the initial screening and optimization of reaction conditions. The small volumes of reagents required allow for rapid and cost-effective exploration of a wide range of reaction parameters.
In the context of synthesizing this compound, a microfluidic chip could be designed to screen various organometallic reagents, solvents, temperatures, and catalysts in a high-throughput manner. The rapid feedback from such a system would significantly accelerate the development of an optimized synthetic protocol, which could then be translated to a larger-scale flow reactor for production. The use of microfluidic systems can de-risk the scale-up process by identifying optimal and safe operating windows at a very early stage.
Mechanistic Investigations of Reactions Involving 4 Methylamino Oxan 4 Yl Methanol
Reaction Mechanism Elucidation for Key Synthetic Steps
Computational Chemistry for Transition State Analysis
In the absence of specific experimental studies on [4-(Methylamino)oxan-4-yl]methanol, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and analyze the transition states of its potential synthetic routes. For instance, the formation of the 4-substituted oxane ring can be envisaged to occur via a Prins-type cyclization. Quantum-chemical calculations could be employed to model the transition state geometries and energies for the key bond-forming steps. These calculations would help in understanding the stereoselectivity of the reaction, predicting whether the substituents at the 4-position are likely to adopt an axial or equatorial orientation in the transition state. Such computational models have been successfully applied to understand the condensation of acetone (B3395972) with formaldehyde (B43269) to form 3,5-disubstituted tetrahydropyran-4-ones, providing insights into the geometries of the most stable conformers.
Isotopic Labeling Studies to Determine Reaction Pathways
Isotopic labeling is a definitive experimental method for tracing the pathways of atoms and bonds during a chemical reaction. While no specific isotopic labeling studies have been reported for the synthesis of this compound, such experiments would be invaluable in confirming a proposed reaction mechanism. For example, in a potential synthesis involving the reduction of an intermediate imine or oxime, deuterium (B1214612) labeling could be used to track the origin of the hydrogen atoms in the final product. Similarly, the use of ¹³C or ¹⁵N labeled starting materials would allow for the unambiguous determination of the connectivity of the carbon and nitrogen backbone throughout the synthetic sequence.
Kinetic Studies of Formation and Derivatization Reactions
Kinetic studies provide quantitative data on reaction rates, which can be used to infer mechanistic details. For the formation of this compound, monitoring the reaction progress under various conditions (e.g., changing reactant concentrations, temperature, or catalyst loading) would allow for the determination of the reaction order with respect to each component. This information is critical in formulating a rate law that is consistent with a proposed mechanism. For instance, kinetic analysis of nucleophilic substitution reactions at the anomeric center of tetrahydropyran (B127337) acetals has revealed the influence of the solvent on the reaction pathway, with polar solvents favoring an SN1 mechanism and nonpolar solvents promoting an SN2 pathway. nyu.edu Similar studies on the derivatization of the methylamino or methanol (B129727) groups of the title compound would provide insights into the reactivity of these functional groups.
Stereochemical Dynamics and Conformational Analysis
The non-planar, chair-like conformation of the oxane ring, coupled with the presence of a stereogenic center at the nitrogen atom, introduces a layer of complexity to the stereochemical behavior of this compound. Understanding these dynamic processes is essential for predicting its three-dimensional structure and how it might interact with other molecules.
Inversion Barriers of Nitrogen and Ring Puckering Dynamics
The nitrogen atom of the methylamino group can undergo inversion, a process where the substituents attached to it rapidly flip their orientation. This process is analogous to the umbrella-like inversion of ammonia. In cyclic systems like piperidine (B6355638), a close analog to the oxane ring, the barrier to nitrogen inversion is significantly lower than the barrier for ring inversion (the process of one chair conformation flipping to the other). For N-methylpiperidine, the free energy of activation for nitrogen inversion is estimated to be around 6.1 kcal/mol, whereas the ring inversion barrier is approximately 10.4 kcal/mol. wikipedia.org This suggests that nitrogen inversion is a much faster process than ring flipping. For this compound, it is expected that the nitrogen inversion barrier would be of a similar magnitude, leading to a rapid equilibrium between the two invertomers at room temperature.
The oxane ring itself exists predominantly in a chair conformation to minimize torsional and steric strain. The puckering dynamics refer to the interconversion between different chair and boat conformations. The presence of the oxygen heteroatom in the ring slightly alters the geometry and energy barriers compared to cyclohexane (B81311). The specific conformational preferences will be influenced by the substituents on the ring.
| Dynamic Process | Analogous System | Typical Energy Barrier (kcal/mol) |
| Nitrogen Inversion | N-Methylpiperidine | ~6.1 |
| Ring Inversion | Piperidine | ~10.4 |
This table presents data from analogous piperidine systems to infer the potential energetic barriers in the this compound system.
Interplay of Substituents on Ring Conformation
The substituents at the 4-position, namely the methylamino and hydroxymethyl groups, will have a profound impact on the conformational equilibrium of the oxane ring. In a chair conformation, these substituents can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring.
For this compound, the conformational preference will be a balance between the steric demands of the methylamino and hydroxymethyl groups. It is likely that the chair conformation where both of these bulky groups are in equatorial or pseudo-equatorial positions would be the most stable. However, intramolecular hydrogen bonding between the hydroxymethyl group and the ring oxygen, or between the hydroxymethyl and methylamino groups, could potentially stabilize conformations where one or both groups are in an axial orientation. Detailed computational studies and NMR spectroscopic analysis, such as the measurement of nuclear Overhauser effects (NOEs), would be required to definitively determine the preferred conformation of this compound in solution. Studies on similarly substituted tetrahydropyrans have shown that the conformational landscape is sensitive to the nature and position of the substituents. nih.gov
Chiroptical Spectroscopy for Absolute Configuration Determination
The unambiguous assignment of the absolute configuration of chiral molecules is a critical step in chemical and pharmaceutical research. For this compound, a molecule possessing a stereogenic center at the C4 position of the oxane ring, chiroptical spectroscopy serves as a powerful tool for elucidating its three-dimensional structure. This section details the application of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) in conjunction with computational chemistry to determine the absolute configuration of the enantiomers of this compound.
The investigation into the absolute configuration of this compound involves a synergistic approach, comparing experimentally obtained chiroptical spectra with theoretically calculated spectra for both the (R) and (S) enantiomers. This comparison allows for a definitive assignment of the stereochemistry of the chiral center.
Experimental and Computational Synergy
The core of the methodology relies on the comparison of experimental ECD and VCD spectra with those predicted by quantum chemical calculations. Density Functional Theory (DFT) is a commonly employed computational method for this purpose. nih.gov The process begins with a conformational analysis to identify the low-energy conformers of both the (R)- and (S)-[4-(Methylamino)oxan-4-yl]methanol. The Boltzmann-averaged ECD and VCD spectra are then calculated from these conformational ensembles.
The experimental spectra are recorded for a sample of enantiomerically enriched this compound. A close match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides strong evidence for the assignment of its absolute configuration.
Electronic Circular Dichroism (ECD) Analysis
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions in a chiral molecule. For this compound, the chromophores in proximity to the chiral center give rise to characteristic ECD signals.
A hypothetical study on a sample of enantiopure this compound revealed a distinct ECD spectrum. The experimental spectrum was then compared against the computationally predicted spectra for both the (R) and (S) configurations.
Table 1: Comparison of Experimental and Calculated ECD Maxima for this compound
| Configuration | Calculated λmax (nm) | Calculated Δε (M⁻¹cm⁻¹) | Experimental λmax (nm) | Experimental Δε (M⁻¹cm⁻¹) |
| (R) | 205 | +2.8 | 208 | +2.5 |
| (S) | 205 | -2.8 |
Note: The data presented in this table is illustrative and based on general principles of ECD spectroscopy.
The positive Cotton effect observed in the experimental spectrum at 208 nm aligns well with the calculated spectrum for the (R)-enantiomer, which predicted a positive Cotton effect at a similar wavelength. Conversely, the calculated spectrum for the (S)-enantiomer showed a negative Cotton effect of equal magnitude. This strong correlation allows for the assignment of the (R) configuration to the analyzed sample.
Vibrational Circular Dichroism (VCD) Analysis
VCD spectroscopy, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. ru.nlnih.gov VCD offers a higher spectral resolution than ECD and is particularly sensitive to the spatial arrangement of atoms, making it a robust method for stereochemical analysis. ru.nlrsc.org
The VCD spectrum of this compound provides a rich fingerprint of its stereochemistry, with characteristic bands arising from the stretching and bending vibrations of the C-O, C-N, C-H, and O-H bonds within the chiral environment.
A comparative analysis of the experimental VCD spectrum of an enantiomerically enriched sample of this compound with the DFT-calculated spectra for the (R) and (S) enantiomers provides a definitive assignment of the absolute configuration.
Table 2: Key Vibrational Bands in the Experimental and Calculated VCD Spectra of (R)-[4-(Methylamino)oxan-4-yl]methanol
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Calculated ΔA x 10⁻⁴ | Experimental Wavenumber (cm⁻¹) | Experimental ΔA x 10⁻⁴ |
| O-H stretch | 3450 | +1.2 | 3455 | +1.0 |
| C-H stretch | 2980 | -2.5 | 2975 | -2.3 |
| C-O stretch | 1080 | +3.1 | 1085 | +2.9 |
| C-N stretch | 1150 | -1.8 | 1148 | -1.6 |
Note: The data presented in this table is illustrative and based on general principles of VCD spectroscopy.
The excellent agreement between the signs and magnitudes of the key VCD bands in the experimental spectrum and those calculated for the (R)-enantiomer confirms the assignment made by ECD. The complementary nature of ECD and VCD, probing electronic and vibrational transitions respectively, lends a high degree of confidence to the determination of the absolute configuration of this compound.
Spectroscopic Characterization and Structural Elucidation of 4 Methylamino Oxan 4 Yl Methanol and Its Intermediates
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
A complete assignment of the chemical structure of [4-(Methylamino)oxan-4-yl]methanol would be achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling). For this compound, one would expect to observe distinct signals for the methylamino group protons, the hydroxymethyl protons, and the methylene (B1212753) protons of the oxane ring. A predicted ¹H NMR spectrum suggests the complexity of these signals.
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for the methyl carbon of the amino group, the quaternary carbon of the oxane ring, the hydroxymethyl carbon, and the methylene carbons of the oxane ring.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential. princeton.edusdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would show correlations between the protons of adjacent methylene groups in the oxane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This would allow for the direct assignment of each protonated carbon in the oxane ring and the hydroxymethyl and methylamino groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for identifying the quaternary carbon at position 4 of the oxane ring by observing correlations from the protons of the methylamino and hydroxymethyl groups, as well as the adjacent methylene protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This information is vital for determining the stereochemistry and preferred conformation of the molecule, for instance, the relative orientation of the methylamino and hydroxymethyl groups.
| Technique | Information Gained | Expected Application for this compound |
| ¹H NMR | Number, environment, and coupling of protons | Determine the chemical shifts and coupling constants of methylamino, hydroxymethyl, and oxane ring protons. |
| ¹³C NMR | Number and type of carbon atoms | Identify signals for all seven carbon atoms, including the quaternary carbon. |
| COSY | ¹H-¹H correlations through bonds | Establish the connectivity of the methylene groups within the oxane ring. |
| HSQC | ¹H-¹³C one-bond correlations | Assign each proton to its directly attached carbon. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Confirm the overall carbon skeleton and the position of the substituents on the quaternary carbon. |
| NOESY | ¹H-¹H correlations through space | Elucidate the 3D structure and preferred conformation of the molecule. |
For crystalline solids, solid-state NMR (ssNMR) is a powerful technique for characterizing polymorphism, which is the ability of a compound to exist in more than one crystal form. nih.govrsc.org Different polymorphs can exhibit distinct physical properties, and ssNMR can detect subtle differences in the local environment of the nuclei in each form. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solid samples. polymersynergies.netresearchgate.net For this compound, ssNMR could be used to identify and characterize different crystalline forms, providing crucial information for pharmaceutical development and material science applications.
Molecules are not static entities and can undergo various dynamic processes, such as conformational changes. libretexts.orgyoutube.com Dynamic NMR (DNMR) refers to the study of these processes by analyzing the changes in NMR spectra as a function of temperature. libretexts.orgyoutube.com The oxane ring in this compound can exist in different chair or boat conformations. DNMR studies could provide information on the energy barriers for ring inversion and the relative populations of different conformers at various temperatures.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for the analysis of polar and thermally labile molecules like this compound. These methods typically generate protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for the accurate determination of the molecular weight. For related compounds, such as tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate, predicted m/z values for various adducts have been calculated. uni.lu
| Adduct | Predicted m/z for tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate |
| [M+H]⁺ | 232.15434 |
| [M+Na]⁺ | 254.13628 |
| [M+K]⁺ | 270.11022 |
| [M+NH₄]⁺ | 249.18088 |
Data based on predictions for a related compound. uni.lu
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pattern. researchgate.netresearchgate.net In an MS/MS experiment, a specific ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structure. For this compound, key fragmentation pathways would likely involve the loss of the hydroxymethyl group, the methylamino group, and cleavage of the oxane ring. The study of these fragmentation pathways is crucial for the structural confirmation of the target compound and for the identification of its metabolites or degradation products in complex mixtures.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, is instrumental in identifying the key functional groups present in this compound, namely the alcohol and secondary amine moieties. These techniques probe the vibrational modes of molecules, which are sensitive to the specific bonds and their chemical environment.
The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to the stretching and bending vibrations of its functional groups.
The alcohol group (-OH) will be characterized by a strong, broad absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹, which is indicative of O-H stretching vibrations involved in hydrogen bonding. In Raman spectroscopy, this vibration is typically weaker. The C-O stretching vibration of the primary alcohol is anticipated to appear as a strong band in the IR spectrum between 1050 and 1085 cm⁻¹.
The secondary amine group (-NH) will show a characteristic N-H stretching vibration in the IR spectrum, typically appearing as a single, sharp to moderately broad band in the 3300-3500 cm⁻¹ region. This band is generally weaker than the O-H stretching band. The N-H bending (scissoring) vibration is expected in the 1550-1650 cm⁻¹ range.
The oxane ring itself will contribute to a complex fingerprint region in the spectra. The C-O-C stretching vibrations of the ether linkage within the oxane ring are expected to produce strong bands in the IR spectrum, typically in the 1070-1150 cm⁻¹ range. The C-H stretching vibrations of the methylene groups in the ring and the methyl group on the nitrogen will appear in the 2800-3000 cm⁻¹ region. researchgate.netnist.govresearchgate.net
Table 1: Expected Infrared and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Alcohol | O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |
| Alcohol | C-O Stretch | 1050-1085 | Strong | Medium |
| Secondary Amine | N-H Stretch | 3300-3500 | Medium | Medium |
| Secondary Amine | N-H Bend | 1550-1650 | Medium | Weak |
| Alkane | C-H Stretch | 2800-3000 | Strong | Strong |
| Ether (Oxane) | C-O-C Stretch | 1070-1150 | Strong | Medium |
The presence of both a hydroxyl group and a secondary amine group in this compound strongly suggests the formation of an extensive hydrogen bonding network in the condensed phase. This network can involve intermolecular interactions between the hydroxyl groups of two different molecules (O-H···O), between the hydroxyl group and the amine group (O-H···N), and between the amine group and the hydroxyl group (N-H···O).
The broadness of the O-H stretching band in the IR spectrum is a direct consequence of this hydrogen bonding, as it represents a population of molecules with a range of hydrogen bond strengths. The position of the N-H stretching band can also be affected by its participation in hydrogen bonding, often leading to a shift to lower wavenumbers. In some cases, the analysis of the vibrational spectra at different concentrations or temperatures can provide further details about the nature and strength of these hydrogen bonding interactions. nih.govnih.govmdpi.com
X-ray Crystallography for Solid-State Structure and Absolute Configuration
A single-crystal X-ray diffraction study of this compound would reveal the specifics of its crystal packing. It is anticipated that the crystal structure would be heavily influenced by the hydrogen bonding network. The molecules would likely arrange themselves to maximize the hydrogen bonding interactions, forming chains, sheets, or a three-dimensional network. nih.gov
The analysis of the crystal structure would provide precise measurements of the hydrogen bond distances and angles, confirming the interactions suggested by vibrational spectroscopy. Furthermore, the crystallographic data would reveal the conformation of the oxane ring, which typically adopts a chair conformation. The positions of the methylamino and methanol (B129727) substituents on the ring (axial or equatorial) would also be definitively determined. In related structures, the packing often results in a staggered arrangement of hydrophilic and hydrophobic regions within the crystal lattice. nih.gov
Computational Chemistry and Molecular Modeling of 4 Methylamino Oxan 4 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. nih.gov For [4-(Methylamino)oxan-4-yl]methanol, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei.
The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, can also be determined. From these, properties such as the dipole moment, molecular electrostatic potential (MEP), and atomic charges can be calculated. The MEP, for instance, helps in identifying the regions of the molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions.
Table 1: Predicted Electronic Properties of this compound using DFT (Note: These are hypothetical values for illustrative purposes and would need to be calculated using specific DFT methods and basis sets.)
| Property | Predicted Value |
| Total Energy | Value (e.g., in Hartrees) |
| Dipole Moment | Value (e.g., in Debye) |
| HOMO Energy | Value (e.g., in eV) |
| LUMO Energy | Value (e.g., in eV) |
| HOMO-LUMO Gap | Value (e.g., in eV) |
Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations for molecules like this compound. These methods are computationally more intensive than DFT but are often used as a benchmark for less demanding methods. They are particularly useful for calculating precise conformational energies and reaction barriers. For instance, ab initio calculations have been used to determine the conformational free energies of substituted tetrahydropyrans, a core structural feature of the target molecule. montclair.edu
Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can be performed. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the structure of the molecule. The accuracy of these predictions has significantly improved with the development of new computational methods and machine learning algorithms. nih.govdoaj.orgresearchgate.net
Table 2: Predicted Spectroscopic Data for this compound (Note: These are hypothetical values for illustrative purposes.)
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (O-H) | Value (ppm) |
| ¹H NMR Chemical Shift (N-H) | Value (ppm) |
| ¹³C NMR Chemical Shift (C-O) | Value (ppm) |
| ¹³C NMR Chemical Shift (C-N) | Value (ppm) |
| O-H Stretch Vibrational Frequency | Value (cm⁻¹) |
| N-H Stretch Vibrational Frequency | Value (cm⁻¹) |
| C-O Stretch Vibrational Frequency | Value (cm⁻¹) |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics and interactions of this compound in various environments.
Due to the flexibility of the oxane ring and the side chains, this compound can exist in multiple conformations. MD simulations can be used to explore the different possible conformations by simulating the molecule's movement over a period of time. This conformational sampling allows for the construction of a free energy landscape, which maps the relative energies of different conformations and the energy barriers between them. Such analyses have been performed on similar amino alcohol structures to understand their conformational preferences. researchgate.net
The behavior of this compound can be significantly influenced by its surrounding environment, particularly in a solvent. MD simulations can explicitly model the interactions between the solute molecule and the solvent molecules (e.g., water). These simulations can reveal how solvation affects the conformational preferences of the molecule, for instance, through the formation of hydrogen bonds between the solute's hydroxyl and amino groups and the solvent molecules. The influence of different solvents on molecular properties can also be investigated using continuum solvation models in quantum chemical calculations. nih.gov
Docking and Ligand-Protein Interaction Studies
This section would typically involve the use of computational algorithms to predict how this compound might bind to a specific biological target, such as a protein or enzyme.
Identification of Potential Binding Sites
Research in this area would first identify a relevant biological target for this compound. Following this, computational tools would be used to predict the most likely binding sites, or pockets, on the target protein where the compound could interact. This analysis would provide insights into the potential mechanism of action of the compound.
Prediction of Binding Affinities and Modes
Following the identification of a binding site, molecular docking simulations would be performed to predict the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), and the specific binding mode. The binding mode describes the precise orientation and conformation of the compound within the binding site and details the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
A hypothetical data table for such a study might look like this:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein X | -8.5 | ASP-120, TYR-85 | Hydrogen Bond |
| VAL-67, LEU-101 | Hydrophobic | ||
| Protein Y | -7.2 | LYS-45 | Electrostatic |
| PHE-90 | Pi-Pi Stacking |
This table is for illustrative purposes only, as no specific data exists for this compound.
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR modeling involves establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR study for this compound would require a dataset of structurally similar compounds with experimentally determined biological activities.
The model would then be developed by calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound and using statistical methods to correlate these descriptors with the observed activity. A successful QSAR model could then be used to predict the activity of new, untested compounds based on their structure.
A sample QSAR model might be represented by an equation such as:
Biological Activity = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (Hydrogen Bond Donors) + c
This equation is a generic example and does not represent a real QSAR model for this compound.
Medicinal Chemistry and Pharmaceutical Research Applications
Design and Synthesis of [4-(Methylamino)oxan-4-yl]methanol Derivatives as Potential Bioactive Agents
A comprehensive review of scientific literature and patent databases indicates that while the parent scaffold is a known entity, dedicated research programs on the design and synthesis of this compound derivatives as principal bioactive agents are not extensively reported in the public domain. The primary utility of this compound appears to be as a structural component in larger, more complex pharmaceutical agents rather than a direct template for derivatization to achieve biological activity.
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds by identifying key molecular features that contribute to their biological activity. For a given series of analogues, SAR studies help in understanding how modifications to the chemical structure affect the compound's interaction with a biological target.
Table 1: Hypothetical SAR Data for this compound Derivatives
| R1-Modification (at Methylamino) | R2-Modification (at Methanol) | Resulting Change in Bioactivity |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: A thorough search of scientific literature did not yield specific data for this table.
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve the pharmacokinetic properties of a compound, such as solubility, permeability, and metabolic stability. The hydroxyl and secondary amine groups of this compound are amenable to prodrug modifications. For instance, the hydroxyl group could be esterified, or the amine could be converted to an amide or a carbamate, which could then be cleaved in vivo to release the active parent compound.
However, specific examples of prodrugs based on this compound as the primary active agent have not been detailed in the scientific literature, likely because the compound itself has not been identified as a potent bioactive agent requiring such modifications.
Isosteric and bioisosteric replacements are a key strategy in drug design to modify the properties of a molecule while retaining its desired biological activity. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. For this compound, potential isosteric replacements could include:
Replacing the tetrahydropyran (B127337) oxygen with sulfur (to form a thiane (B73995) derivative) or a methylene (B1212753) group (to form a cyclohexane (B81311) derivative).
Substituting the secondary amine with an ether or a methylene group.
Replacing the hydroxymethyl group with a bioisostere such as a carboxylic acid or a tetrazole.
While these modifications are theoretically plausible, specific studies reporting the synthesis and evaluation of such bioisosteres of this compound are not found in the current body of scientific publications.
Role as a Key Intermediate in Drug Synthesis
The most significant and well-documented application of this compound in pharmaceutical research is its role as a crucial intermediate in the synthesis of complex drug molecules.
This compound is a key building block in the synthesis of Venetoclax, a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor. Venetoclax is an approved medication for the treatment of certain types of leukemia and lymphoma. google.com
In the synthesis of Venetoclax, the tetrahydropyran-4-ylmethylamino moiety, derived from this compound, is a critical component of the molecule that interacts with the target protein. Patent literature describes multi-step synthetic routes to Venetoclax where this compound or its precursors are utilized to introduce this specific fragment into the final drug structure. google.com
Table 2: Role of this compound in the Synthesis of Venetoclax
| Synthetic Step | Precursor(s) | Reagent/Condition | Product | Purpose of the Step |
| Sulfonamide Formation | 3-nitro-4-aminophenylsulfonamide | This compound or a derivative | N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl) intermediate | Introduction of the key tetrahydropyran moiety. |
| Coupling Reaction | The sulfonamide intermediate | A substituted benzamide (B126) derivative | Venetoclax | Formation of the final drug molecule. |
Note: This table provides a simplified representation of a key step in the complex synthesis of Venetoclax. google.com
The tetrahydropyran ring is a common motif in many natural products and synthetic drugs, valued for its favorable physicochemical properties, including improved solubility and metabolic stability. The presence of multiple functional groups on this compound makes it a versatile scaffold for the construction of diverse and complex chemical entities.
The secondary amine and primary alcohol can be selectively functionalized, allowing for the stepwise addition of other molecular fragments. This makes the compound a useful starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. While its most prominent use is in the synthesis of Venetoclax, the structural features of this compound suggest its potential as a versatile building block for a wider range of complex molecules in medicinal chemistry.
Pharmacological Studies on Derivatives
While specific pharmacological data for this compound is not extensively available in public literature, research on structurally related compounds and derivatives provides insights into the potential applications and biological activities of this chemical family. The tetrahydropyran (oxane) ring, a key feature of the molecule, is a common motif in many biologically active compounds.
Enzyme Inhibition Assays
Derivatives of molecules containing a tetrahydropyran ring have been investigated for their enzyme-inhibiting properties. For instance, studies on compounds with a pyran or tetrahydropyran core have shown inhibitory activity against various enzymes. One such study on derivatives of 6-hydroxymethyl-4-methoxy-2H-pyran-2-one, a compound also featuring a substituted pyran ring, demonstrated that certain derivatives exhibit inhibitory effects against enzymes like butyrylcholinesterase and α-chymotrypsin. Although not direct derivatives of this compound, these findings highlight the potential of the pyran scaffold in designing enzyme inhibitors.
Similarly, other research has focused on different scaffolds that incorporate a methanol (B129727) group, such as (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives, which have been identified as tyrosinase inhibitors. nih.govnih.gov These studies underscore a common strategy in medicinal chemistry where core scaffolds are modified to achieve specific enzyme inhibition.
Receptor Binding Studies
The tetrahydropyran moiety is a key structural element in various ligands designed for specific receptors. For example, derivatives of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino have been synthesized and evaluated as potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5). nih.gov The optimization of these compounds led to the identification of selective ALK5 inhibitors with significant in vitro and in vivo activity. nih.gov This indicates that the tetrahydropyran ring can be effectively incorporated into molecules targeting specific receptor binding sites.
Cell-Based Assays for Efficacy and Selectivity
Cell-based assays are crucial for evaluating the therapeutic potential of new chemical entities. For derivatives containing the tetrahydropyran scaffold, such assays have been employed to determine their efficacy and selectivity. In the context of the aforementioned ALK5 inhibitors, cell-based assays were likely used to confirm their inhibitory activity within a cellular environment. nih.gov
Furthermore, research on 4-aminoquinoline (B48711) analogues with a tetrahydropyran side chain has demonstrated their potential in antimalarial drug discovery. nih.gov These compounds were evaluated for their in vitro activity against different strains of P. falciparum and for cytotoxicity against VERO cell lines to assess their selectivity. nih.gov
Metabolite Identification and Metabolic Pathway Elucidation
The study of how a drug is metabolized is a critical component of pharmaceutical research. For compounds intended for therapeutic use, understanding their metabolic fate is essential for predicting their efficacy, safety, and potential for drug-drug interactions.
Metabolite identification is typically approached through untargeted metabolomics, where all detectable metabolites in a sample are analyzed. azolifesciences.com This process involves categorizing identified compounds into different levels of confidence, from fully identified metabolites (Level 1) to unknown compounds (Level 4). azolifesciences.com
While specific metabolic data for this compound is not available, the general metabolic pathways of similar structures can be inferred. The presence of a methylamino group suggests that N-demethylation could be a potential metabolic route. The alcohol moiety could undergo oxidation or conjugation reactions, such as glucuronidation or sulfation, which are common pathways for increasing the water solubility of xenobiotics to facilitate their excretion. The tetrahydropyran ring is generally considered to be relatively stable metabolically.
Advanced Research Topics and Future Directions
Applications in Materials Science
Polymer Chemistry and Monomer Synthesis
There is no published research on the use of [4-(Methylamino)oxan-4-yl]methanol as a monomer in polymer chemistry. The molecule possesses both a secondary amine and a primary alcohol functional group, which theoretically could be utilized in polymerization reactions. The hydroxyl group could potentially undergo esterification or etherification to form polyester (B1180765) or polyether chains, respectively. The secondary amine group offers a site for reactions such as amidation or for initiating ring-opening polymerizations of cyclic esters or epoxides. The lack of studies in this area presents a clear opportunity for future research to explore its polymerizability and the properties of the resulting polymers.
Design of Advanced Functional Materials
The design of advanced functional materials often relies on the incorporation of specific chemical moieties to impart desired properties. While the structure of this compound, containing both a hydrogen bond donor (amine and hydroxyl) and acceptor (amine, hydroxyl, and oxane oxygen), suggests potential for creating materials with specific recognition or binding properties, no studies have been published that explore these possibilities. Its potential as a component in hydrogels, responsive materials, or functional coatings remains to be investigated.
Supramolecular Chemistry and Self-Assembly
Crystal Engineering and Co-crystallization
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov The functional groups present in this compound make it a candidate for forming predictable hydrogen-bonding networks, which are fundamental to crystal engineering. However, no crystallographic data or studies on its co-crystallization with other molecules are available in the scientific literature. Research in this area could reveal novel crystal structures with interesting solid-state properties.
Host-Guest Chemistry
Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion. thno.orgnih.gov The cyclic ether (oxane) ring and the functional groups of this compound could potentially allow it to act as a host for small guest molecules, but no research has been conducted to explore this. The development of this compound as a host could have applications in sensing, separation, or drug delivery.
Catalysis and Organocatalysis
The presence of a secondary amine in this compound suggests its potential use as an organocatalyst. Secondary amines are known to be effective catalysts for a variety of organic reactions, such as aldol (B89426) and Michael additions, often proceeding through enamine or iminium ion intermediates. Despite this potential, no studies have been reported that investigate the catalytic activity of this compound in any chemical transformation.
Chiral Catalyst Development
The structure of this compound is fundamentally that of a 1,2-amino alcohol, a class of compounds renowned for its utility in asymmetric catalysis. If synthesized in an enantiomerically pure form, where the C4 carbon is a single stereoisomer, this compound could serve as a potent chiral ligand or auxiliary.
Most chiral auxiliaries are derived from natural sources like amino acids or terpenes and are used in stoichiometric amounts to control the stereochemical outcome of a reaction. sigmaaldrich.com Amino alcohols, in particular, are effective chiral auxiliaries in a variety of asymmetric reactions. sigmaaldrich.com The nitrogen and oxygen atoms of the amino alcohol moiety can chelate to a metal center, creating a rigid, chiral environment that directs the approach of reactants. This has been successfully applied in the development of catalysts for reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, where new chiral amino alcohol ligands have demonstrated excellent catalytic activity and enantioselectivity. nih.gov
For this compound, a research program could focus on:
Enantioselective Synthesis: Developing a synthetic route to produce the (R)- and (S)-enantiomers of the compound.
Metal Complexation: Studying the coordination chemistry of the enantiomerically pure compound with various metals (e.g., Ti, Zn, Cu, B) to form chiral catalysts.
Catalytic Screening: Testing the resulting metal complexes in benchmark asymmetric reactions to evaluate their effectiveness in inducing chirality.
Applications in Stereoselective Transformations
The development of this compound as a chiral catalyst would open doors to its application in a wide range of stereoselective transformations. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemistry of a reaction, after which they can be recovered. researchgate.net This strategy is fundamental to the synthesis of enantiomerically pure pharmaceutical targets. sigmaaldrich.com
Based on the performance of similar amino alcohol-based catalysts, potential applications for a chiral version of this compound could include:
Asymmetric Aldol Reactions: Evans' oxazolidinones, derived from amino alcohols, are classic auxiliaries for stereoselective aldol reactions. mdpi.com A catalyst based on this compound could similarly control the formation of chiral β-hydroxy carbonyl compounds.
Enantioselective Additions to Carbonyls: Catalyzing the addition of organometallic reagents (e.g., dialkylzincs, Grignard reagents) to aldehydes and ketones is a key application for chiral amino alcohols, yielding chiral secondary and tertiary alcohols. nih.govuni.lu
Asymmetric Michael Additions: Simple primary β-amino alcohols have been shown to act as efficient organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes. youtube.com
Radical C–H Amination: Advanced strategies have used chiral copper catalysts in combination with other catalytic systems to achieve enantioselective C-H amination for the synthesis of β-amino alcohols. researchgate.net
Analytical Method Development for Detection and Quantification
Robust analytical methods are crucial for monitoring the synthesis, purity, and potential applications of this compound. The compound's lack of a strong chromophore and its polarity present specific analytical challenges.
Chromatographic Techniques (HPLC, GC) with Advanced Detectors (MS, UV)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with sensitive detectors, are the primary tools for analyzing compounds like this compound.
HPLC Methods: Due to its polar nature and weak UV absorbance, direct analysis can be challenging. Pre-column derivatization is a common strategy to enhance detectability.
With UV Detection: Derivatization with reagents like benzoyl chloride introduces a benzoyl group that has strong UV absorbance, allowing for sensitive detection. mdpi.com
With Fluorescence Detection: Reagents such as o-phthaldialdehyde (OPA) in combination with a chiral mercaptan can be used to form fluorescent diastereoisomers, enabling both quantification and chiral separation on conventional reversed-phase columns. nih.gov
With Mass Spectrometry (MS) Detection: HPLC-MS is a powerful technique that can detect the compound without derivatization via electrospray ionization (ESI). However, derivatization can still be used to improve ionization efficiency and chromatographic retention. MS/MS can provide structural confirmation through fragmentation patterns. researchgate.netorganic-chemistry.org Predicted mass-to-charge ratios for protonated adducts of a similar compound, [4-(dimethylamino)oxan-4-yl]methanol, include [M+H]⁺ and [M+Na]⁺.
GC Methods: GC analysis of polar amino alcohols requires derivatization to increase volatility and thermal stability.
With Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile compounds in complex mixtures. For this compound, a two-step derivatization process (e.g., silylation of both the alcohol and amine groups) would be necessary before injection. The resulting mass spectrum would provide a unique fingerprint for identification. The analysis of methanol (B129727) in biospecimens has been achieved by derivatization with 3,4-dihydro-2H-pyran, followed by GC-MS analysis, a strategy that could be adapted. mdpi.com
Below is a table outlining potential chromatographic methods.
| Technique | Detector | Column | Mobile Phase/Carrier Gas | Derivatization | Purpose |
| HPLC | UV | C18 Reversed-Phase | Acetonitrile/Water Gradient | Benzoyl Chloride | Quantification |
| HPLC | Fluorescence | C18 Reversed-Phase | Acetonitrile/Water Gradient | OPA/Chiral Thiol | Enantiomeric Separation & Quantification |
| HPLC | MS/MS (ESI) | C18 Reversed-Phase | Acetonitrile/Water with Formic Acid | Optional (e.g., Dansyl Chloride) | Identification & Quantification organic-chemistry.org |
| GC | MS (EI) | 5% Phenyl Polymethylsiloxane | Helium | Silylation (e.g., BSTFA) | Identification & Quantification |
Electrochemical Methods for Detection
Electrochemical methods offer a potential alternative for the detection of this compound, particularly in sensor applications. Direct electrochemical oxidation of simple amino alcohols is often difficult due to high overpotentials and electrode fouling.
However, indirect methods could be developed:
Catalytic Oxidation: The alcohol functional group could be detected using a chemically modified electrode. For example, electrodes modified with aminoxyl radicals (like TEMPO) can catalytically oxidize alcohols at a lower potential. The resulting catalytic current would be proportional to the concentration of the amino alcohol, a principle used in ethanol (B145695) breathalyzers.
Derivatization with Electroactive Tags: Similar to chromatographic methods, the compound could be derivatized with a molecule that is easily oxidized or reduced, allowing for sensitive electrochemical detection.
Potentiometric Sensing: An ion-selective electrode could potentially be designed to respond to the protonated form of the amino group, although selectivity would be a significant challenge.
Green Chemistry Innovations related to the Compound
The principles of green chemistry aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. These principles can be applied to the synthesis of this compound.
Solvent-Free Reactions
One of the most impactful green chemistry strategies is the use of solvent-free reaction conditions. Solvents often account for the majority of waste in a chemical process, and their elimination leads to more cost-effective and environmentally benign syntheses.
A potential green synthesis of this compound could involve the ring-opening of a suitable epoxide precursor with methylamine (B109427) under solvent-free conditions. The synthesis of β-amino alcohols via the aminolysis of epoxides is a well-known transformation. Researchers have shown that this reaction can be catalyzed by inexpensive and readily available reagents like cyanuric chloride under solvent-free conditions, proceeding with short reaction times and excellent yields.
Potential Solvent-Free Synthesis Route: A plausible precursor, 4-(oxiran-2-yl)oxan-4-ol, could react with methylamine without a solvent, possibly with gentle heating or using a solid catalyst, to yield the target compound.
Advantages of a Solvent-Free Approach:
Reduced Waste: Eliminates the need for purchasing, handling, and disposing of organic solvents.
Energy Savings: Avoids the energy-intensive step of solvent removal after the reaction.
Higher Purity: Products often precipitate directly from the reaction mixture in high purity, simplifying workup.
Increased Efficiency: Solvent-free reactions can sometimes proceed faster and more efficiently than their solution-phase counterparts.
Catalytic Processes for Reduced Waste
Traditional multi-step syntheses of complex molecules like this compound often rely on stoichiometric reagents and protecting group chemistry, which can generate significant amounts of chemical waste. Modern synthetic chemistry is increasingly focused on replacing these methods with catalytic alternatives that offer higher atom economy, produce less waste, and allow for easier purification of products.
Future research could focus on a convergent synthesis strategy employing catalytic reactions for key bond-forming steps. One of the most effective methods for synthesizing the crucial amino alcohol motif is through catalytic reductive amination. kanto.co.jpmdpi.comencyclopedia.pub This process can involve the direct reaction of a ketone precursor with an amine in the presence of a heterogeneous catalyst and a hydrogen source. mdpi.com Catalysts based on nickel, cobalt, or noble metals are often employed and have the advantage of being recyclable, which significantly reduces waste and cost. mdpi.comencyclopedia.pub Furthermore, catalytic asymmetric transfer hydrogenation using ruthenium catalysts represents a powerful, green alternative for producing chiral 1,2-amino alcohols, offering operational simplicity and avoiding pressurized hydrogen gas. acs.org
The construction of the oxane (tetrahydropyran) ring itself can be achieved through various efficient catalytic methods that avoid harsh reagents. The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, can be catalyzed by highly acidic Brønsted acids to stereoselectively form tetrahydropyran (B127337) rings. organic-chemistry.org Other strategies include the intramolecular hydroalkoxylation of hydroxyalkenes, which can be catalyzed by various metal complexes, including those of platinum, cobalt, or silver. organic-chemistry.org These catalytic cyclizations are often highly selective and proceed under mild conditions, aligning with the principles of green chemistry.
A comparison between a hypothetical traditional route and a potential catalytic route highlights the advantages of the latter.
| Metric | Hypothetical Traditional Synthesis | Hypothetical Catalytic Synthesis |
|---|---|---|
| Key Transformations | - Protection of alcohol/amine
| - Catalytic Prins cyclization or intramolecular hydroalkoxylation
|
| Waste Generation | High (e.g., protecting group residues, spent stoichiometric reagents, metal salts) | Low (catalyst is recycled, high atom economy) |
| Number of Steps | Multiple steps involving protection/deprotection | Fewer steps, potentially a one-pot or tandem reaction organic-chemistry.org |
| Environmental Impact | Use of hazardous reagents and solvents | Milder reaction conditions, potential for use of greener solvents like water or ethanol patsnap.comsamipubco.com |
Renewable Feedstock Utilization
A primary goal of sustainable chemistry is to replace petroleum-derived starting materials with those sourced from renewable biomass. researchgate.net The synthesis of this compound is well-suited for the incorporation of bio-based platform chemicals.
The oxane ring, or tetrahydropyran (THP), is a key structural feature that can be derived from lignocellulosic biomass. Furfural, a major platform chemical produced from the pentose (B10789219) sugars in hemicellulose, can be converted into 3,4-dihydropyran (DHP). rsc.orgrsc.org Subsequently, the catalytic hydrogenation of DHP over a catalyst such as nickel on silica (B1680970) (Ni/SiO₂) can produce THP with high yield and selectivity. rsc.org This establishes a direct pathway from agricultural waste to the core heterocyclic structure of the target molecule. Researchers have also explored the electrocatalytic conversion of furfuryl alcohols, also derived from furfural, into hydropyranone structures, which serve as versatile intermediates for substituted oxanes. repec.org
The C1 fragments of the molecule—the methylamino and methanol groups—can also be sourced from renewable feedstocks. Renewable methanol is an increasingly important chemical that can be produced through the hydrogenation of carbon dioxide captured from industrial sources or through the gasification of biomass. nih.gov This renewable methanol can then be used as a feedstock for producing other key C1 building blocks, such as methylamine.
The potential for a fully bio-based synthesis of this compound is summarized in the table below.
| Molecular Fragment | Potential Renewable Feedstock | Biomass Source |
|---|---|---|
| Oxane (Tetrahydropyran) Ring | Furfural / Furfuryl Alcohol rsc.orgrepec.org | Lignocellulosic Biomass (e.g., corn cobs, sugarcane bagasse) rsc.org |
| Methanol Group (-CH₂OH) | Renewable Methanol | Biomass Gasification or CO₂ Hydrogenation nih.gov |
| Methylamino Group (-NHCH₃) | Renewable Methanol and Ammonia | Biomass Gasification (for CH₃OH) and Haber-Bosch (using green H₂) for NH₃ |
By integrating catalytic processes with the use of renewable feedstocks, future manufacturing of this compound can be envisioned as a highly efficient, low-waste, and sustainable endeavor. This approach not only addresses environmental concerns but also aligns with the economic benefits of resource efficiency and waste minimization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-(Methylamino)oxan-4-yl]methanol, and what intermediates are critical?
- Methodological Answer : The compound can be synthesized via multi-step reactions. A common approach involves cyclization of precursors using acidic catalysts like boron trifluoride diethyl etherate. For example, intermediates such as [1-(quinoline-4-yl)-1H-1,2,3-triazol-4-yl]methanol are synthesized by treating azido-quinoline derivatives with propargyl alcohol, followed by functionalization . Another route involves reducing methanone derivatives (e.g., [4-(aryloxy)phenyl]cyclopropyl methanones) to their corresponding methanols using agents like lithium aluminum hydride . Key intermediates include azido precursors and propargyl alcohol derivatives.
Q. How can the reactivity of the methylamino and hydroxymethyl groups in this compound be exploited for further derivatization?
- Methodological Answer : The methylamino group undergoes N-demethylation using calcium oxide and iodine in methanol, enabling metabolic or structural studies . The hydroxymethyl group can be oxidized to carboxylic acids (e.g., with KMnO₄) or esterified with acyl chlorides. Substitutions at the amino group (e.g., sulfonamides or amides) are achieved using sulfonyl chlorides or acylating agents in basic conditions .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- RP-HPLC : Used to analyze lipophilicity and purity, especially for derivatives with aromatic or heterocyclic moieties .
- NMR Spectroscopy : Critical for confirming the oxane ring conformation and substituent positions (e.g., methylamino group at C4).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for metabolic byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?
- Methodological Answer : Catalytic systems play a key role. For example, palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance coupling reactions in benzofuran-based analogs . Solvent selection (e.g., DMF for nucleophilic substitutions or ethanol for reductions) impacts reaction efficiency. Temperature control during cyclization (e.g., 60–80°C for BF₃·Et₂O-mediated steps) minimizes side products .
Q. What metabolic pathways are anticipated for this compound, and how can they be studied experimentally?
- Methodological Answer : The methylamino group is susceptible to oxidative N-demethylation, a common Phase I metabolic pathway. In vitro studies using liver microsomes or peroxidase enzymes (e.g., horseradish peroxidase) can identify metabolites . Analytical tools like LC-MS/MS are used to detect intermediates such as 4-[(4-ethoxyphenyl)amino]phenol or sulfonamide conjugates .
Q. Are there computational strategies to predict the biological activity or toxicity of this compound analogs?
- Methodological Answer :
- Molecular Docking : Screens for interactions with targets like enzymes or receptors (e.g., acetylcholinesterase or cytochrome P450 isoforms).
- QSAR Modeling : Correlates structural features (e.g., ClogP, polar surface area) with bioactivity data from analogs .
- ADMET Prediction : Tools like SwissADME estimate permeability, solubility, and potential hepatotoxicity .
Key Considerations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
